1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one is a heterocyclic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is of interest due to its potential biological activities, including antinociceptive, anti-inflammatory, and hypoglycemic effects .
Vorbereitungsmethoden
The synthesis of 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs in a basic medium, where an aldehyde and a ketone react to form the chalcone structure . The reaction conditions often include the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .
Analyse Chemischer Reaktionen
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antinociceptive and anti-inflammatory agent.
Medicine: It has been evaluated for its hypoglycemic effects, making it a candidate for diabetes research.
Wirkmechanismus
The mechanism of action of 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one involves its interaction with various molecular targets. For instance, it has shown affinity for enzymes like COX-1 and TRPA1 channels, which are involved in inflammatory and pain pathways . Molecular docking studies have indicated that the compound can inhibit the production of nitric oxide, a mediator of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one include other chalcone derivatives and thiophene-containing molecules. These compounds share similar biological activities but differ in their specific molecular interactions and potency. For example, other chalcones may have different substitution patterns on the aromatic rings, leading to variations in their biological effects .
Eigenschaften
CAS-Nummer |
848820-86-0 |
---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-[2-hydroxy-6-(2-thiophen-3-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H14O3S/c1-10(15)14-12(16)3-2-4-13(14)17-7-5-11-6-8-18-9-11/h2-4,6,8-9,16H,5,7H2,1H3 |
InChI-Schlüssel |
NFZVXGXPWIMIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1OCCC2=CSC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.